MFCD18318570
Description
MFCD18318570 is a chemical compound with a molecular formula of C₂₇H₃₀N₆O₃ and a molecular weight of 486.57 g/mol . It is synthesized via a multi-step process involving intermediates dissolved in dimethylformamide (DMF), with potassium carbonate as a base, followed by heating, solvent evaporation, and recrystallization .
Properties
IUPAC Name |
2-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-11-5-4-8(7-10(11)14(15,16)17)12-9(13(19)20)3-2-6-18-12/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZLZCNXSVEXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688398 | |
| Record name | 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-73-6 | |
| Record name | 2-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid typically involves the reaction of 4-methoxy-3-trifluoromethylbenzaldehyde with nicotinic acid under specific conditions. The reaction may be catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems can be employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
2-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Compound A (CAS 1022150-11-3, MFCD28167899)
Structural Similarities :
Key Differences :
- Synthesis: Compound A uses cesium carbonate and 4-dimethylaminopyridine (DMAP) as catalysts, yielding a higher reaction efficiency (98% vs. 85% for this compound) .
- Solubility: Compound A has a slightly higher log S (Ali) value of -3.2, indicating marginally better solubility in non-polar solvents .
Table 1: Structural and Physicochemical Comparison
| Parameter | This compound | Compound A (CAS 1022150-11-3) |
|---|---|---|
| Molecular Weight | 486.57 g/mol | 486.57 g/mol |
| Log S (ESOL) | -4.0 | -3.8 |
| Bioavailability Score | 0.55 | 0.62 |
| Synthetic Yield | 85% | 98% |
| CYP450 Inhibition | Moderate | Low |
Compound B (CAS 918538-05-3, MFCD11044885)
Key Differences :
Table 2: Functional Comparison
| Parameter | This compound | Compound B (CAS 918538-05-3) |
|---|---|---|
| Molecular Weight | 486.57 g/mol | 188.01 g/mol |
| Key Functional Groups | Methoxy, amide | Dichloro, triazine |
| Log S (SILICOS-IT) | -4.2 | -2.63 |
| P-gp Substrate | No | Yes |
| PAINS Alerts | 0 | 1 (potential pan-assay interference) |
Comparison with Functionally Similar Compounds
Compound C (CAS 1761-61-1, MFCD00003330)
Functional Similarities :
Key Differences :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
